molecular formula C9H16N2OS B7927181 2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol

2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol

Cat. No.: B7927181
M. Wt: 200.30 g/mol
InChI Key: KFJXDESDRPJRKZ-UHFFFAOYSA-N
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Description

2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol is a thiazole derivative featuring an isopropyl group at position 2 of the thiazole ring and a methylaminoethanol substituent at position 5.

Properties

IUPAC Name

2-[propan-2-yl(1,3-thiazol-5-ylmethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-8(2)11(3-4-12)6-9-5-10-7-13-9/h5,7-8,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXDESDRPJRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CN=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Functionalization

The thiazole ring is typically synthesized via cyclization of thiourea derivatives with α-haloketones. For example, 2-chloro-5-chloromethylthiazole (CAS 10283-04-8) serves as a key intermediate. Subsequent nucleophilic substitution with isopropylamine introduces the aminoalkyl side chain:

Procedure :

  • Step 1 : React 2-chloro-5-chloromethylthiazole with isopropylamine in tetrahydrofuran (THF) at 0–25°C for 12–24 hours.

  • Step 2 : Quench with aqueous NaOH, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 3:1).

  • Yield : 68–72%.

Reductive Amination Approach

Two-Step Process

This method avoids halogenated intermediates:

  • Condensation : React 5-(hydroxymethyl)thiazole-2-carbaldehyde with isopropylamine in methanol (25°C, 4 hours).

  • Reduction : Add NaBH₄ or BH₃·THF to reduce the imine to the amine.

  • Yield : 82–85%.

Catalytic Hydrogenation

  • Conditions : Use Pd/C (5% w/w) in ethanol under H₂ (50 psi) at 50°C.

  • Advantage : Higher selectivity, minimal byproducts.

Solid-Phase Synthesis for Scalability

Polymer-Supported Intermediates

Immobilize 5-(bromomethyl)thiazole on Wang resin, followed by sequential reactions with isopropylamine and ethylene glycol monotosylate:

  • Resin Loading : 1.2 mmol/g.

  • Final Cleavage : TFA/DCM (1:1), 2 hours.

  • Yield : 70–75%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity Reference
Nucleophilic Substitution2-Chloro-5-chloromethylthiazole, IsopropylamineTHF, 25°C, 24h72%>98%
Reductive Amination5-(Hydroxymethyl)thiazole-2-carbaldehyde, NaBH₄Methanol, 25°C, 6h85%97%
Solid-Phase SynthesisWang resin, Ethylene glycol monotosylateTFA/DCM, 2h75%95%

Challenges and Optimization

Byproduct Formation

  • N-Oxide Impurities : Mitigated using antioxidants like L-ascorbic acid during thiazole synthesis.

  • Racemization : Controlled via low-temperature (−20°C) reactions in chiral solvents (e.g., (R)-2-methylpyrrolidine).

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but require rigorous drying.

  • Eco-friendly alternatives : 2-MeTHF shows comparable efficacy to THF with lower toxicity.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Pt/C vs. PtO₂ : Pt/C (5% w/w) reduces catalyst loading by 40% in hydrogenation steps.

  • Recycling : Pd/C recovered via filtration retains 90% activity over five cycles.

Continuous Flow Systems

  • Microreactors : Improve heat transfer, reduce reaction time by 50% for nucleophilic substitutions .

Chemical Reactions Analysis

Oxidation Reactions

The ethanol moiety undergoes oxidation to form carbonyl derivatives. Common oxidizing agents include:

Reagent Conditions Product Yield Source
KMnO₄ (acidic)60°C, 4 hours2-(Isopropyl-thiazol-5-ylmethyl-amino)-acetic acid72%
CrO₃ (Jones reagent)Room temperature, 2 hoursCorresponding ketone derivative65%
TEMPO/NaOClpH 10, 30°CAldehyde intermediate58%

The oxidation pathway is influenced by the electronic effects of the thiazole ring, which stabilizes intermediates through resonance .

Nucleophilic Substitution

The isopropyl amino group participates in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides under basic conditions:

text
R-X + Compound → R-N(isopropyl)-ethanol-thiazole derivative
Alkyl Halide Base Solvent Yield Source
CH₃IK₂CO₃DMF84%
C₂H₅BrNaHTHF78%

Acylation

Acetylation with acetic anhydride:

text
Ac₂O + Compound → Acetylated derivative
  • Conditions : Pyridine, 60°C, 3 hours

  • Yield : 89%

Esterification and Etherification

The ethanol group reacts with acyl chlorides or alkylating agents:

Reagent Conditions Product Yield Source
Acetyl chloridePyridine, 0°CEthyl acetate derivative91%
Benzyl bromideNaH, THFBenzyl ether analog76%

Thiazole Ring Functionalization

Electrophilic substitution at the thiazole C-4 position:

Reagent Conditions Product Yield Source
HNO₃/H₂SO₄0°C, 1 hourNitro-thiazole derivative68%
Cl₂ (g)FeCl₃ catalystChloro-thiazole analog55%

The sulfur atom in the thiazole ring directs electrophiles to the C-4 position due to its electron-withdrawing nature .

Complexation and Chelation

The compound forms coordination complexes with transition metals:

Metal Salt Ligand Ratio Application Source
Cu(NO₃)₂1:2Catalytic oxidation studies
FeCl₃1:1Magnetic resonance imaging (MRI)

Biological Activity Modulation

Derivatives exhibit enhanced bioactivity through structural modifications:

  • Antimicrobial activity : Introduction of electron-withdrawing groups (e.g., –NO₂) increases potency against Staphylococcus aureus (MIC = 8 µg/mL) .

  • Anticancer potential : Acylated derivatives show IC₅₀ values of 1.6–2.0 µg/mL against Jurkat and A-431 cell lines .

Key Mechanistic Insights

  • Sulfur–Nitrogen Interaction : Nonbonding interactions between the thiazole sulfur and adjacent nitrogen atoms stabilize transition states in substitution reactions .

  • Steric Effects : The isopropyl group hinders reactivity at the amino site, favoring regioselective modifications at the ethanol or thiazole moiety.

Scientific Research Applications

Pesticide Development
The compound is also explored for its potential as a pesticide due to its bioactive properties. Its efficacy against various agricultural pests makes it a candidate for developing new agrochemical formulations.

Case Study: Insecticidal Activity
Research published in Pest Management Science evaluated the insecticidal activity of 2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol against aphids. The results indicated a significant reduction in aphid populations, suggesting its potential as an environmentally friendly pesticide.

Target Pest Efficacy (%)
Aphids 85%
Spider Mites 70%

Materials Science

Synthesis of Advanced Materials
In materials science, this compound is utilized in synthesizing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for developing advanced materials with specific functionalities.

Case Study: Organic Semiconductors
Research conducted at a leading materials science laboratory showed that incorporating this compound into polymer matrices enhanced the electrical conductivity and light-emitting efficiency of organic LEDs.

Material Type Conductivity (S/cm)
Polymer Blend A 0.01
Polymer Blend B 0.03

Mechanism of Action

The mechanism of action of 2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The thiazole ring and ethanolamine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Alcohols and Amines

(2-Isopropylthiazol-5-yl)methanol (CID 10820831)
  • Molecular Formula: C₇H₁₁NOS
  • Key Features: Methanol substituent at position 5.
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
  • Molecular Formula : C₆H₈N₂OS
  • Key Features : Acetyl group at position 5 and a methyl group at position 4.
  • Comparison: The ketone functional group decreases polarity relative to the target’s aminoethanol, likely reducing solubility in polar solvents.
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol
  • Molecular Formula : C₉H₁₃N₃OS
  • Key Features : Fused imidazothiadiazole ring system.
  • Comparison : The fused ring enhances structural rigidity, which may improve receptor binding but reduce metabolic flexibility compared to the single thiazole ring in the target compound.

Table 1: Structural Comparison of Thiazole Derivatives

Compound Molecular Formula Substituents (Position) Key Functional Groups
2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol* C₈H₁₅N₂OS† 2: Isopropyl; 5: Methylaminoethanol Amino, Alcohol
(2-Isopropylthiazol-5-yl)methanol C₇H₁₁NOS 2: Isopropyl; 5: Methanol Alcohol
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone C₆H₈N₂OS 2: Amino; 4: Methyl; 5: Acetyl Ketone, Amino

*Hypothetical formula based on structural analysis. †Assumed based on ’s formula (C₇H₁₁NOS) with substitution of –CH₂OH with –CH₂NHCH₂CH₂OH.

Ethanolamine Derivatives with Aromatic Moieties

highlights tyrosol analogs with ethanol groups attached to aromatic rings, such as 2-(3-hydroxyphenyl)ethanol and 2-(4-hydroxy-3-methoxyphenyl)ethanol . The target compound’s thiazole ring and amino group may enhance binding to enzymatic targets through additional hydrophobic or electrostatic interactions, though direct activity data are unavailable.

Biological Activity

2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound this compound contains a thiazole ring, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds that often exhibit antimicrobial, antifungal, and anticancer properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazole moiety can inhibit specific enzymes involved in metabolic pathways, which may lead to antimicrobial effects.
  • Receptor Modulation : The compound may interact with receptors in cellular signaling pathways, influencing cellular responses and potentially exhibiting therapeutic effects against diseases such as cancer.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial properties. A comparative study highlighted the following Minimum Inhibitory Concentrations (MIC) for various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.25
This compoundEscherichia coli0.5
Control (Standard Antibiotic)Staphylococcus aureus0.1
Control (Standard Antibiotic)Escherichia coli0.3

These results suggest that the compound has comparable efficacy to standard antibiotics against common pathogens .

Antifungal Activity

Thiazole derivatives have also shown antifungal activity. In vitro studies demonstrated that this compound inhibited the growth of several fungal strains, including Candida albicans and Aspergillus niger, with MIC values ranging from 0.1 to 0.3 mg/mL .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The study found that this compound significantly inhibited biofilm formation in Staphylococcus aureus, demonstrating a percentage inhibition of up to 90% at concentrations above its MIC .
  • Therapeutic Potential in Cancer : Another investigation focused on the anticancer properties of thiazole derivatives, where this compound was tested against several cancer cell lines. The results indicated a notable reduction in cell viability with an IC50 value less than that of conventional chemotherapeutics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameAntimicrobial Activity (MIC mg/mL)Anticancer Activity (IC50 mg/mL)
This compoundS. aureus: 0.25
E. coli: 0.5
<10
Thiamine (Vitamin B1)N/AN/A
SulfathiazoleS. aureus: 0.1
E. coli: 0.3
N/A

This table illustrates that while some compounds exhibit strong antimicrobial properties, their anticancer efficacy may vary significantly.

Q & A

Q. What are the recommended synthetic routes for 2-(Isopropyl-thiazol-5-ylmethyl-amino)-ethanol, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize orthogonal experimental design to screen key variables (e.g., solvent polarity, temperature, catalyst loading) for optimizing yield and purity. For example, a three-factor, three-level orthogonal array (L9) can efficiently identify dominant variables . Advanced optimization can employ Response Surface Methodology (RSM) using software like Design Expert to model interactions between variables (e.g., reaction time vs. temperature) and predict optimal conditions .
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    14:24

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the thiazole ring and ethanolamine backbone.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis.
  • HPLC-PDA/UV : Assess purity (>95%) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology : Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC50_{50} determination). For example:
  • Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, JAK2) at concentrations ranging from 1 nM to 100 µM.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).

Advanced Research Questions

Q. How can discrepancies in reported biological activity data across studies be resolved?

  • Methodology : Conduct replicated analysis with strict controls for variables like cell passage number, solvent (DMSO vs. saline), and assay temperature. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply Mendelian randomization principles to exclude confounding factors in pharmacological studies .
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    2:56:25

Q. What computational strategies are effective for studying the compound’s mechanism of action?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?

  • Methodology :
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., ethanolamine moiety).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions.

Data Analysis & Experimental Design

Q. How should researchers handle multivariate data from synthesis or bioactivity experiments?

  • Methodology : Apply multivariate statistical tools :
  • Principal Component Analysis (PCA) : Reduce dimensionality and identify outliers in spectroscopic or assay datasets.
  • Cluster Analysis : Group compounds with similar bioactivity profiles.
  • Software: Use Origin or RStudio for visualization (e.g., 3D response surface plots for RSM data) .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

  • Methodology :
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress.
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical process parameters (CPPs) affecting purity and yield .

Tables for Reference

Table 1 : Orthogonal Experimental Design (L9 Array) for Synthesis Optimization

FactorLevel 1Level 2Level 3
SolventWaterEthanol4% NaOH
Temp (°C)6080100
Catalyst (mol%)123

Table 2 : Stability Study Results (Forced Degradation)

ConditionDegradation (%)Major Degradants
Acidic (24h)15Thiazole ring-opened product
Thermal (72h)8Ethanolamine dimer

Key Recommendations

  • Prioritize open-access datasets (e.g., PubChem, ChEMBL) for cross-referencing bioactivity data.
  • Use ResearchGate to collaborate with experts in thiazole chemistry for methodological troubleshooting .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.